Arg-Arg-Leu
Description
Significance of Short Arginine-Rich Peptides in Contemporary Biomedical Research
Short peptides composed of fewer than 30 amino acids that are rich in arginine residues are a focal point of contemporary biomedical research due to their diverse and potent biological activities. nih.gov The defining feature of these peptides is the guanidinium (B1211019) group on the arginine side chain, which is positively charged at physiological pH. This cationic nature is fundamental to their ability to interact with and traverse negatively charged cell membranes, a characteristic that has led to their classification as cell-penetrating peptides (CPPs). nih.govnih.gov This ability allows them to act as molecular carriers, delivering various cargos such as drugs, nucleic acids, and other macromolecules into cells, with significant applications in areas like cancer therapy. nih.govingentaconnect.com
Beyond cargo delivery, cationic arginine-rich peptides (CARPs) have demonstrated intrinsic therapeutic properties, particularly in the realm of neuroprotection. frontiersin.orgnih.gov These peptides can cross the blood-brain barrier and exert multimodal protective effects, including the reduction of oxidative stress, inhibition of proteolytic enzymes, and stabilization of proteins. frontiersin.orgnih.gov Several CARPs, such as TAT-NR2B9c (NA-1) and CN-105, are being investigated for treating conditions like ischemic stroke and other neurological disorders. nih.govspringermedicine.com
Furthermore, the high positive charge of these peptides facilitates strong electrostatic interactions with the anionic surfaces of bacterial membranes, leading to potent antimicrobial activity. nih.gov Research has shown that increasing the arginine content in certain peptide sequences enhances their ability to disrupt bacterial membranes and, in some cases, translocate inside the cell to interfere with internal processes, making them promising candidates for new antibiotics. nih.gov
Table 1: Key Properties and Research Applications of Short Arginine-Rich Peptides
| Property | Mechanism of Action | Key Research Applications | Representative Peptides |
|---|---|---|---|
| Cell Penetration | The cationic guanidinium groups of arginine interact electrostatically with anionic components of the cell membrane (e.g., phospholipids), facilitating cellular uptake. nih.gov | - Delivery of drugs and macromolecules into cancer cells. nih.gov | - TAT peptide
|
| Neuroprotection | Exhibit multimodal effects including antagonizing calcium influx, targeting mitochondria, reducing oxidative stress, and stabilizing proteins. frontiersin.orgnih.gov | - Treatment of ischemic and hemorrhagic stroke. nih.gov | - TAT-NR2B9c (NA-1)
|
| Antimicrobial Activity | Electrostatic attraction to and disruption of negatively charged bacterial membranes. nih.gov Some peptides can also translocate into bacteria and inhibit intracellular processes. nih.gov | - Development of novel antibiotics to combat resistant bacteria. nih.gov | - Buforin II
|
Overview of Tripeptide Motifs and Their Emerging Roles in Biological Systems
A tripeptide, consisting of three amino acids linked by peptide bonds, represents one of the smallest molecular units that can convey specific biological information and serve as a recognition motif. These short sequences are pivotal in mediating protein-protein interactions, acting as "hot spots" that anchor the binding of larger protein complexes. The specific arrangement of amino acid side chains in a tripeptide creates a unique chemical landscape that can be recognized with high affinity and specificity by a corresponding binding pocket on a receptor or enzyme.
While research on the isolated Arg-Arg-Leu tripeptide is limited, the functional importance of similar arginine-rich tripeptide motifs is well-documented. A prominent example is the Arg-Leu-Arg (RLR) sequence, which has been identified as a critical structural element within the Macrophage Migration Inhibitory Factor (MIF). nih.govnih.gov MIF is a cytokine involved in inflammatory and cardiovascular diseases, and it exerts some of its effects by binding to the chemokine receptor CXCR4. nih.gov
Detailed structure-activity relationship studies have revealed that the RLR motif in MIF is essential for this interaction. nih.govnih.gov The two arginine residues of the RLR motif are surface-exposed and create a positive charge cluster that engages in critical electrostatic interactions with negatively charged glutamate (B1630785) and aspartate residues on the N-terminal region of the CXCR4 receptor. nih.gov The central leucine (B10760876) residue, being hydrophobic, contributes to the structural positioning and hydrophobic contacts within the binding interface. nih.gov The mutation of these three amino acids to alanine (B10760859) (Ala-Ala-Ala) was shown to ablate MIF's ability to bind to CXCR4, consequently reducing CXCR4-mediated signaling and leukocyte migration. nih.gov
The this compound sequence, the subject of this article, shares two of these key components: two cationic arginine residues and a hydrophobic leucine residue. The primary difference lies in the placement of the leucine. In this compound, the hydrophobic residue is at the C-terminus, which would present a different spatial arrangement of charged and hydrophobic groups compared to the Arg-Leu-Arg motif. This distinction would fundamentally alter its binding geometry and specificity for a target receptor, underscoring the principle that the precise sequence and structure of a tripeptide motif dictates its biological role.
Table 2: Detailed Research Findings on the Arg-Leu-Arg (RLR) Tripeptide Motif
| Finding | Experimental Method(s) Used | Significance in Biological Systems |
|---|---|---|
| Identification as a Key Binding Motif | Peptide spot array technology, molecular docking. nih.govnih.gov | The RLR sequence at positions 87-89 of the cytokine MIF was identified as a primary contact point for the chemokine receptor CXCR4. nih.gov |
| Functional Role of Arginine Residues | Site-directed mutagenesis, molecular docking simulations. nih.govnih.gov | The two arginine residues are crucial for electrostatic interactions with negatively charged residues (e.g., Asp-20) on CXCR4, anchoring the protein-protein interaction. nih.gov |
| Functional Role of Leucine Residue | Molecular modeling, structure-activity relationships. nih.gov | The central leucine residue makes hydrophobic contacts that help correctly position the motif and stabilize the binding interface. nih.gov |
| Confirmation of Functional Importance | CXCR4-specific cellular signaling assays, chemotactic leukocyte migration assays. nih.gov | Mutation of the RLR sequence to Ala-Ala-Ala significantly reduced MIF/CXCR4-specific signaling and inhibited MIF-dependent leukocyte migration, confirming its critical role in MIF's biological function. nih.gov |
Structure
2D Structure
Properties
CAS No. |
383180-15-2 |
|---|---|
Molecular Formula |
C18H37N9O4 |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C18H37N9O4/c1-10(2)9-13(16(30)31)27-15(29)12(6-4-8-25-18(22)23)26-14(28)11(19)5-3-7-24-17(20)21/h10-13H,3-9,19H2,1-2H3,(H,26,28)(H,27,29)(H,30,31)(H4,20,21,24)(H4,22,23,25)/t11-,12-,13-/m0/s1 |
InChI Key |
XEPSCVXTCUUHDT-AVGNSLFASA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)N |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)N |
Origin of Product |
United States |
Ii. Chemical Synthesis Methodologies for Arg Arg Leu and Analogous Peptides
Solid-Phase Peptide Synthesis (SPPS) Approaches
Solid-Phase Peptide Synthesis (SPPS) is the most common method for chemically producing peptides for research and industrial applications. nih.goviris-biotech.de Its core principle involves assembling a peptide chain sequentially while one end is anchored to an insoluble solid support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. iris-biotech.de
The fluorenylmethyloxycarbonyl/tert-butyl (Fmoc/tBu) strategy is a widely favored approach in SPPS due to its use of milder deprotection conditions compared to the alternative Boc/Bzl strategy. iris-biotech.denih.govscielo.org.mx The synthesis cycle involves two main steps:
Fmoc Deprotection: The Nα-Fmoc protecting group of the resin-bound amino acid is removed using a mild base, typically a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). mdpi.comoup.comrsc.org This exposes a free amine group ready for the next coupling step.
Coupling: The subsequent Fmoc-protected amino acid is activated and coupled to the newly exposed amine. Activation is achieved using coupling reagents. Common combinations include N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate (B91526) (HBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) with a base like N,N-diisopropylethylamine (DIPEA), or N,N'-diisopropylcarbodiimide (DIC) with an additive like Oxyma Pure. mdpi.comrsc.orgthaiscience.info
This cycle is repeated until the desired peptide sequence, such as Arg-Arg-Leu, is fully assembled. iris-biotech.de Finally, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed simultaneously, typically with a strong acid cocktail such as 95% trifluoroacetic acid (TFA) with scavengers. mdpi.comthermofisher.com
The side-chain guanidino group of arginine is highly basic and requires protection during Fmoc SPPS to prevent unwanted side reactions and improve solubility. nih.govug.edu.pl The choice of protecting group is critical and is based on a balance of stability during synthesis and ease of removal during the final cleavage step.
The most prevalent protecting groups are sulfonyl-based. chempep.com Key examples include:
Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl): This is currently the most widely used protecting group for arginine in Fmoc chemistry. nih.govchempep.com Its five-membered ring structure makes it more acid-labile and easier to cleave than its predecessor, Pmc. nih.gov
Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl): A more acid-stable group that requires longer cleavage times or stronger acid conditions compared to Pbf. nih.govthermofisher.com
Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl): Even more acid-stable than Pmc, its removal can be difficult and is generally avoided in standard Fmoc/tBu synthesis. nih.govthermofisher.com
NO2 (Nitro): An older protecting group that has been revisited. Its strong electron-withdrawing nature reduces the nucleophilicity of the guanidino group, effectively minimizing certain side reactions. nih.govmdpi.com
bis-Boc (Di-tert-butoxycarbonyl): This group protects two of the guanidino nitrogens but has been shown to be highly susceptible to δ-lactam formation. nih.gov
Table 1: Comparison of Common Guanidino Protecting Groups for Arginine
| Protecting Group | Full Name | Cleavage Conditions | Key Characteristics |
|---|---|---|---|
| Pbf | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | Standard TFA cleavage cocktail chempep.com | Most common, good balance of stability and lability. nih.govchempep.com |
| Pmc | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | Harsher TFA conditions or longer times nih.gov | More stable than Pbf, can be difficult to remove completely. nih.govthermofisher.com |
| NO₂ | Nitro | Catalytic hydrogenation or SnCl₂ reduction nih.govmdpi.com | Reduces δ-lactam formation but requires specific, non-standard cleavage methods. nih.gov |
| bis-Boc | Di-tert-butoxycarbonyl | Standard TFA cleavage cocktail nih.gov | Prone to δ-lactam side reaction. nih.gov |
The synthesis of arginine-rich peptides like this compound is prone to specific side reactions, primarily due to the nature of the guanidino group.
δ-Lactam Formation: This is the most significant side reaction during the coupling of an activated arginine residue. nih.govrsc.org It involves an intramolecular cyclization where the side-chain guanidino group attacks the activated C-terminal carboxyl group, forming a stable five-membered δ-lactam. nih.govug.edu.pl This consumes the activated arginine, leading to incomplete coupling and the formation of deletion peptides (missing the intended arginine). rsc.org Strategies to mitigate this include:
Using protecting groups that reduce the nucleophilicity of the guanidino group, such as the NO₂ group. nih.gov
Performing a "double coupling," where the coupling step is repeated to ensure all free amines on the resin react. biotage.com
Optimizing solvent conditions, as intramolecular cyclizations can be influenced by solvent polarity. rsc.org For instance, some green binary solvent mixtures have shown the ability to suppress this side-reaction compared to standard DMF. rsc.org
Deguanidination: This reaction can lead to the formation of ornithine residues during the synthesis or final cleavage steps. ug.edu.pl Proper protection of the guanidino group is the primary strategy to prevent this.
Sulfonation: During final cleavage with TFA, the cleaved sulfonyl-based protecting groups (like Pbf) can generate reactive carbocations that may modify other sensitive residues in the peptide, such as tryptophan or tyrosine. rsc.orgmesalabs.com The use of "scavengers" like triisopropylsilane (B1312306) (TIS) and water in the cleavage cocktail is essential to trap these reactive species. thermofisher.com
Table 2: Arginine-Related Side Reactions and Mitigation
| Side Reaction | Description | Mitigation Strategy |
|---|---|---|
| δ-Lactam Formation | Intramolecular cyclization of activated arginine, leading to coupling failure. nih.govrsc.org | Use of NO₂ protecting group, double coupling, solvent optimization. nih.govrsc.orgbiotage.com |
| Deguanidination | Loss of the guanidino group, resulting in an ornithine residue. ug.edu.pl | Effective side-chain protection. ug.edu.pl |
| Sulfonation | Modification of sensitive amino acids by cleaved sulfonyl protecting groups. rsc.orgmesalabs.com | Addition of scavengers (e.g., TIS, water) to the cleavage cocktail. thermofisher.com |
Alternative Synthetic Strategies for Peptide Derivatives
While SPPS is dominant, other methods are employed to create peptide mimetics with non-standard backbones, which can offer advantages like enhanced stability or altered biological activity.
To create analogues of peptides like this compound, the scissile peptide bond can be replaced with a stable mimic, such as a hydroxyethylene isostere. acs.org A convergent acyl-like radical addition strategy has been successfully used to synthesize a hydroxyethylene isostere of the Arg-Gly-Leu tripeptide. acs.orgacs.org
This approach involves a key carbon-carbon bond-forming step promoted by samarium diiodide (SmI₂). acs.orgchimia.ch The mechanism is believed to proceed via the reduction of a thioester derivative of a protected amino acid to a ketyl radical intermediate. acs.org This radical then adds to an α,β-unsaturated amide (e.g., an N-acryloyl derivative of another amino acid). acs.orgacs.org A subsequent reduction and protonation yield a γ-ketoamide, which can then be stereoselectively reduced to the desired syn- or anti-amino alcohol (the hydroxyethylene isostere). acs.orgfigshare.com This method provides an efficient route to peptide analogues by building a key fragment that can be incorporated into a larger sequence. acs.org
Peptide Derivatization and Chemical Modification for Research Applications
Chemical modification of the final peptide can be crucial for research applications, particularly for improving analysis by mass spectrometry or liquid chromatography. The polar arginine residues can cause issues like poor peak shape in reversed-phase chromatography. researchgate.net
Derivatization of the arginine guanidino group can diminish its polarity and basicity. researchgate.net For example, reaction with dicarbonyl compounds like acetylacetone (B45752) (pentane-2,4-dione) or malondialdehyde converts the guanidinium (B1211019) group into a pyrimidine (B1678525) derivative. researchgate.netnih.gov This modification has been shown to:
Improve chromatographic peak shape by reducing interactions with column materials. researchgate.net
Enhance fragmentation efficiency in mass spectrometry, leading to more complete sequence information from tandem MS (MS/MS) experiments. nih.gov
Reduce the charge state of the peptide, which can be beneficial for certain types of analysis. researchgate.net
Radiochemical Labeling Techniques for Molecular Probes
The transformation of peptides like this compound into molecular imaging probes requires the attachment of a radionuclide. This process, known as radiolabeling, can be achieved through several chemical strategies that are broadly categorized as direct and indirect labeling. frontiersin.org The choice of method depends on the peptide's amino acid composition, the nature of the radionuclide, and the desired application of the probe. mdpi.com
Direct Labeling: This approach involves the direct incorporation of a radionuclide into the peptide's structure. frontiersin.org A common method is the electrophilic radioiodination of tyrosine or histidine residues. researchgate.netnih.gov For peptides containing the this compound sequence, a tyrosine residue is often intentionally added to the N-terminus to facilitate this reaction. researchgate.netbachem.com The Chloramine-T method is a frequently cited technique for this purpose, where Chloramine-T acts as an oxidizing agent to facilitate the substitution of radioactive iodine (e.g., ¹³¹I or ¹²⁵I) onto the tyrosine ring. researchgate.netbachem.com This one-step protocol is advantageous for its simplicity, especially when working with short-lived radionuclides. frontiersin.org
Indirect Labeling: When a peptide lacks a suitable residue for direct labeling or when using metallic radionuclides, indirect methods are employed. frontiersin.orgmdpi.com These strategies involve a bifunctional molecule—either a prosthetic group or a chelator.
Prosthetic Groups: These are small organic molecules that are first radiolabeled and then conjugated to the peptide. researchgate.net This two-step process is versatile as it allows the labeling of peptides at various functional groups like amines or thiols. frontiersin.org Prosthetic groups are particularly common for labeling with non-metallic positron emitters like Fluorine-18 (¹⁸F). biosynth.com Examples of ¹⁸F-prosthetic groups include N-succinimidyl-4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which acylates primary amino groups on the peptide. biosynth.com
Bifunctional Chelating Agents (BFCAs): For metallic radionuclides, a BFCA is required. jpt.comnih.gov The chelator is a molecule capable of forming a stable, claw-like complex with the radiometal. jpt.com It is covalently attached to the peptide, often via a linker to minimize steric hindrance. jpt.com The resulting peptide-chelator conjugate is then mixed with the radiometal. A wide array of BFCAs have been developed to stably complex clinically relevant radiometals used in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govnih.gov For instance, a modified this compound peptide has been successfully labeled with Technetium-99m (⁹⁹ᵐTc) using a one-step method that relies on the chelating properties of the peptide's own structure, enhanced with specific amino acid modifications. researchgate.net
| Labeling Strategy | Radionuclide(s) | Key Reagent/Chelator | Mechanism | Example Application |
|---|---|---|---|---|
| Direct Radioiodination | ¹³¹I, ¹²⁵I, ¹²³I | Chloramine-T | Electrophilic substitution on a tyrosine residue. | Labeling of a Tyr-RRL peptide for tumor imaging. researchgate.netbachem.com |
| Indirect (Chelation) | ⁹⁹ᵐTc | HYNIC (6-hydrazinonicotinamide) | HYNIC is conjugated to the peptide and forms a stable complex with ⁹⁹ᵐTc, often with co-ligands like Tricine. jpt.comnih.gov | Labeling of various peptides for SPECT imaging. nih.gov |
| Indirect (Chelation) | ¹¹¹In, ¹⁷⁷Lu, ⁹⁰Y, ⁶⁸Ga | DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) | The macrocyclic chelator DOTA is conjugated to the peptide and forms highly stable complexes with trivalent metals. jpt.comlifetein.com | ¹¹¹In-DTPA-octreotide (OctreoScan) and ¹⁷⁷Lu-DOTA-TATE (Lutathera). frontiersin.org |
| Indirect (Prosthetic Group) | ¹⁸F | [¹⁸F]SFB (N-succinimidyl-4-[¹⁸F]fluorobenzoate) | [¹⁸F]SFB is synthesized and then reacts with a primary amine (e.g., N-terminus or Lys side chain) on the peptide. biosynth.com | Labeling of various peptides for PET imaging. biosynth.com |
Strategies for Incorporating Unnatural Amino Acids to Enhance Peptide Stability
Peptides like this compound are susceptible to rapid degradation by proteases in biological systems, which limits their therapeutic and diagnostic potential. researchgate.netbiosynth.com A powerful strategy to overcome this limitation is the incorporation of unnatural amino acids into the peptide sequence. These modifications can enhance metabolic stability by making the peptide a poor substrate for proteolytic enzymes. biosynth.comrsc.org
Substitution with D-Amino Acids: Proteases are stereospecific enzymes that primarily recognize and cleave peptide bonds between L-amino acids, the naturally occurring enantiomers. jpt.comlifetein.com Replacing one or more L-amino acids with their D-enantiomers can render the adjacent peptide bond resistant to cleavage, significantly increasing the peptide's half-life. lifetein.commdpi.com This strategy is effective because the D-amino acid's different spatial configuration prevents it from fitting into the active site of the protease. lifetein.com For example, the substitution of L-lysine with D-lysine in certain peptides has been shown to result in 100% of the peptide remaining after 8 hours of incubation in serum, a dramatic increase in stability. mdpi.com
N-Methylation: Another prevalent modification is the N-methylation of the peptide backbone, which involves substituting the hydrogen atom of an amide nitrogen with a methyl group. researchgate.netmdpi.com This modification confers protease resistance through two main mechanisms. First, it introduces steric hindrance that can disrupt the specific interactions required for enzyme-substrate binding. nih.gov Second, the removal of the amide proton eliminates a key hydrogen bond donor, which can destabilize the conformation recognized by the protease. mdpi.com Multiple N-methylations in a peptide have been shown to drastically improve metabolic stability and can even enhance intestinal permeability. nih.gov
Other Backbone and Side-Chain Modifications: A variety of other non-canonical amino acids are used to enhance stability.
Cα-Substituted Amino Acids: Introducing a second substituent at the α-carbon (e.g., α-aminoisobutyric acid, Aib) creates a Cα-dialkylated amino acid. This modification imposes significant conformational constraints on the peptide backbone, locking it into a structure that may be less susceptible to proteolysis. nih.govnih.gov
β-Amino Acids: These have an additional carbon atom in their backbone compared to α-amino acids. Their incorporation extends the peptide backbone, altering its structure and making it unrecognizable to many proteases. nih.govacs.org
Cyclization: While not an incorporation of an unnatural amino acid per se, cyclization is a common strategy used in conjunction with them. Linking the N- and C-termini or creating a side-chain to side-chain linkage restricts the peptide's conformational flexibility, which can hide cleavage sites from proteases and enhance stability. nih.govmdpi.com
These strategies can be used alone or in combination to fine-tune a peptide's properties, balancing enhanced stability with the preservation of biological activity. frontiersin.orgnih.gov
| Modification Strategy | Unnatural Amino Acid/Modification | Principle of Stability Enhancement | Observed Effect |
|---|---|---|---|
| Chirality Inversion | D-Amino Acids (e.g., D-Lys, D-Arg) | Proteases do not recognize the D-enantiomer, preventing cleavage of the peptide bond. lifetein.com | Significantly increases resistance to enzymatic degradation and serum stability. mdpi.commdpi.com |
| Backbone N-Alkylation | N-Methylated Amino Acids (e.g., N-Me-Arg) | Introduces steric hindrance and removes a hydrogen-bond donor, disrupting enzyme binding. nih.govmdpi.com | Drastically improves metabolic stability and can increase oral bioavailability. nih.gov |
| Backbone Cα-Alkylation | α,α-Disubstituted Amino Acids (e.g., Aib) | Restricts conformational flexibility, making the peptide a poor substrate for proteases. nih.gov | Increases plasma stability and can stabilize helical structures. nih.gov |
| Backbone Homologation | β-Amino Acids | Alters the peptide backbone structure, preventing recognition by proteases. nih.gov | Confers proteolytic resistance. nih.gov |
Iii. Advanced Structural Characterization and Conformational Analysis
Analytical Spectroscopic and Chromatographic Methods for Peptide Verification and Purity Assessment
The synthesis of peptides invariably results in a mixture of the target peptide along with deletion sequences, incompletely deprotected sequences, and other impurities. Therefore, rigorous analytical methods are required to confirm the identity and assess the purity of the synthesized Arg-Arg-Leu tripeptide.
Mass spectrometry is an indispensable tool for the verification of peptides by providing a precise measurement of their molecular weight. phoenixbiotech.netelementlabsolutions.com Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) are commonly used. nih.govrsc.org For the this compound tripeptide, the expected molecular weight can be calculated and compared against the experimentally obtained mass spectrum to confirm its successful synthesis. phoenixbiotech.net
Tandem mass spectrometry (MS/MS) can further provide sequence confirmation by fragmenting the peptide and analyzing the resulting daughter ions. chromatographytoday.comnih.gov This method is particularly useful for the unambiguous identification of di- and tripeptides. researchgate.netacs.org In a study involving a modified this compound peptide, ESI-MS was used to characterize the synthesized peptide chain. nih.gov
Table 1: Mass Spectrometry Data for Peptide Verification
| Analytical Technique | Purpose | Expected Outcome for this compound |
|---|---|---|
| ESI-MS / MALDI-TOF | Molecular Weight Confirmation | A peak in the mass spectrum corresponding to the calculated molecular weight of this compound. |
This table provides a summary of the application of mass spectrometry techniques for the analysis of the this compound tripeptide.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and purity assessment of synthetic peptides. mtoz-biolabs.combiocompare.commtoz-biolabs.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis, separating peptides based on their hydrophobicity. mtoz-biolabs.commtoz-biolabs.com A C18 column is frequently employed for this purpose. mtoz-biolabs.com
The purity of a peptide sample is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. mtoz-biolabs.com For most research applications, a purity of >95% is desirable, while more demanding applications like NMR studies or in vitro bioassays may require purities of >98%. biocat.com The peptide bond absorbs strongly at 220 nm, which is a commonly used detection wavelength. creative-proteomics.com In a study characterizing a modified this compound peptide, HPLC was used to confirm a purity of over 99%. snmjournals.org
Table 2: HPLC Purity Levels and Corresponding Applications
| Purity Level (by HPLC) | Typical Applications |
|---|---|
| >85% | Production of polyclonal antibodies, non-quantitative enzyme-substrate studies. biocat.com |
| >95% | In-vitro bioassays, NMR studies, quantitative receptor-ligand interaction studies. biocat.com |
This table outlines the recommended HPLC purity levels for various scientific applications.
Conformational Analysis of Peptides Containing Arg-Leu Motifs
The biological activity of a peptide is intimately linked to its three-dimensional structure. Conformational analysis aims to determine the preferred spatial arrangements of a peptide chain.
Molecular mechanics (MM) is a computational method used to predict the conformations of molecules by calculating their potential energy as a function of their atomic coordinates. internet-academy.org.ge Energy minimization techniques are then applied to find the low-energy, and therefore most stable, conformations. nih.govfrontiersin.org These studies often involve the use of force fields, such as Amber, which define the parameters for the potential energy function. dovepress.com
For peptides, these calculations consider non-valent, electrostatic, and torsional interactions, as well as the energy of hydrogen bonds. beu.edu.az The conformational influence of solvent molecules can also be investigated using a combination of molecular dynamics and energy minimization. tandfonline.com Such computational analyses have been applied to understand the structural requirements of bioactive tripeptides. acs.org
Table 3: Key Torsion Angles in Peptide Structure
| Angle | Atoms Defining the Angle | Description |
|---|---|---|
| Phi (φ) | C'-N-Cα-C' | Rotation around the N-Cα bond. |
| Psi (ψ) | N-Cα-C'-N | Rotation around the Cα-C' bond. |
| Omega (ω) | Cα-C'-N-Cα | Rotation around the peptide bond (C'-N). |
This table defines the principal torsion angles that determine the conformation of a peptide chain.
V. Biological Roles and Mechanistic Insights of Arg Arg Leu in Cellular Contexts
Cellular Signaling Pathway Modulation
The biological effects of Arg-Arg-Leu and its individual amino acids, arginine and leucine (B10760876), are often mediated by their ability to influence complex intracellular signaling cascades. These pathways are critical for regulating a wide array of cellular functions.
Engagement with G-Protein and β-Arrestin Signaling Pathways
While direct studies on the tripeptide this compound's interaction with G-protein coupled receptors (GPCRs) are specific, the broader context of similar peptide structures and the individual roles of arginine and leucine provide insight. GPCRs are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways and, ultimately, cellular responses. ahajournals.org
A tripeptide with a similar sequence, Arg-Leu-Arg (RLR), has been identified as a key contributor to the binding interface between the cytokine macrophage migration inhibitory factor (MIF) and the chemokine receptor CXCR4, a type of GPCR. nih.gov This interaction is crucial for controlling CXCR4-mediated cellular effects. nih.gov The binding of ligands to GPCRs can initiate signaling through two main pathways: G-protein-dependent pathways and β-arrestin-dependent pathways. nih.gov Upon agonist binding, GPCRs undergo a conformational change that allows them to activate heterotrimeric G-proteins. ahajournals.org Subsequently, or as an alternative, GPCRs can be phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the binding of β-arrestins. uniprot.orguniprot.org
β-arrestins were initially known for their role in desensitizing G-protein signaling and promoting receptor internalization. nih.govuniprot.org However, they are now recognized as versatile scaffold proteins that can initiate their own signaling cascades, independent of G-proteins. nih.govuniprot.orguniprot.org For instance, the peptide antagonist [D-Arg1,D-Trp5,7,9,Leu11]SP, a broad-spectrum GPCR antagonist, has been shown to inhibit signaling through multiple GPCRs. aacrjournals.org Furthermore, specific ligands can act as "biased agonists," selectively activating either the G-protein or the β-arrestin pathway. frontiersin.org For example, the peptide TRV120027, an antagonist of the AT1R-dependent Gαq pathway, selectively induces β-arrestin signaling. frontiersin.org The balance between G-protein and β-arrestin signaling can be influenced by the specific ligand and receptor involved, as well as the cellular context.
Regulation of Downstream Intracellular Effectors (e.g., ERK1/2, Raf)
The Ras/Raf/MEK/ERK pathway is a critical signaling cascade that regulates various cellular processes, including proliferation, differentiation, and survival. oaepublish.com The activation of this pathway often begins with the activation of Ras, which then recruits and activates Raf kinases (A-Raf, B-Raf, and c-Raf). wikipedia.orguniprot.org Raf kinases then phosphorylate and activate MEK1 and MEK2, which in turn phosphorylate and activate the extracellular signal-regulated kinases 1 and 2 (ERK1/2). wikipedia.orgnih.gov
Activated ERK1/2 can then phosphorylate a multitude of cytoplasmic and nuclear substrates, leading to changes in gene expression and cellular function. wikipedia.org The interaction between ERK1/2 and some of its substrates is mediated by a docking motif containing the sequence Leu-Xaa-Xaa-Arg-Arg. nih.gov While not a direct match, the presence of Leu and Arg in this compound suggests a potential, though unconfirmed, role in modulating ERK signaling.
Studies have shown that sustained activation of the Raf/MEK/ERK pathway can paradoxically lead to growth arrest in some cell types. nih.gov The individual amino acids, arginine and leucine, have been shown to influence this pathway. Arginine can activate the mitogen-activated protein kinase/extracellular-signal-regulated kinase (MAPK/ERK) signaling pathway, although the precise mechanism is not fully understood. animal-reproduction.org
Influence on Key Cellular Processes such as Proliferation and Apoptosis
The modulation of signaling pathways by arginine and leucine has profound effects on fundamental cellular processes like proliferation and apoptosis (programmed cell death).
Arginine has been shown to have dual effects on cell proliferation. It is essential for the growth of many cell types, and its deprivation can lead to apoptosis. d-nb.info L-arginine can be converted to L-ornithine, a precursor for polyamines that are crucial for cell proliferation. d-nb.info Conversely, some arginine derivatives, such as N-omega-hydroxy-L-arginine, have been found to inhibit the proliferation of certain cancer cells and induce apoptosis. d-nb.info
Leucine, along with arginine, has been demonstrated to stimulate the proliferation of various cell types, including porcine trophectoderm cells. oup.com Withdrawal of leucine and arginine from culture media can negatively impact cell proliferation and migration. mdpi.com Studies on mouse embryonic stem cells have shown that the withdrawal of leucine and arginine leads to a reversible state of developmental quiescence, characterized by a halt in proliferation. mdpi.com In some contexts, starvation of arginine or leucine can induce a state of reversible cell cycle exit, which can enhance resistance to certain cytotoxic stressors. biorxiv.org
The table below summarizes research findings on the influence of arginine and leucine on cell proliferation and apoptosis.
| Amino Acid(s) | Cell Type | Effect | Reference |
| Arginine | MDH-MB-468 (high-arginase expressing) | Inhibition of proliferation, induction of apoptosis (as N-omega-hydroxy-L-arginine) | d-nb.info |
| Arginine | Porcine Trophectoderm Cells | Stimulation of proliferation | animal-reproduction.org |
| Leucine & Arginine | Porcine Trophectoderm Cells | Stimulation of proliferation | oup.com |
| Leucine & Arginine | Mouse Embryonic Stem Cells | Withdrawal leads to reversible developmental quiescence | mdpi.com |
| Arginine or Leucine | Embryonic Stem Cells | Starvation induces reversible cell cycle exit | biorxiv.org |
Modulation of mTOR-RPS6K-RPS6-EIF4EBP1 Signal Transduction Pathway by Arginine and Leucine
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. doi.org The mTOR complex 1 (mTORC1) is particularly sensitive to amino acid availability. Both arginine and leucine are potent activators of the mTORC1 pathway. animal-reproduction.orgoup.comdoi.orgpublish.csiro.au
Activation of mTORC1 leads to the phosphorylation and activation of its downstream effectors, including the ribosomal protein S6 kinase (RPS6K) and the eukaryotic translation initiation factor 4E-binding protein 1 (EIF4EBP1). animal-reproduction.orgoup.comdoi.org Phosphorylation of RPS6K leads to the phosphorylation of the ribosomal protein S6 (RPS6), which enhances protein synthesis. animal-reproduction.orgoup.comdoi.org Phosphorylation of EIF4EBP1 causes it to dissociate from the eukaryotic translation initiation factor 4E (eIF4E), allowing for the initiation of cap-dependent translation. animal-reproduction.orgoup.com
Studies have shown that arginine and leucine stimulate the proliferation of porcine trophectoderm cells through the activation of the mTOR-RPS6K-RPS6-EIF4EBP1 pathway. oup.compublish.csiro.au In these cells, treatment with arginine or leucine increases the phosphorylation of RPS6K, RPS6, and EIF4EBP1. oup.comresearchgate.net This activation of mTOR signaling by arginine and leucine promotes protein synthesis and cell proliferation. doi.orgresearchgate.net
The table below details the effects of arginine and leucine on the mTOR pathway components.
| Amino Acid | Cell Type | Effect on mTOR Pathway Components | Reference |
| Arginine | Ovine Trophectoderm Cells | Increased phosphorylation of MTOR, RPS6K, and EIF4EBP1 | doi.org |
| Leucine | Ovine Conceptus Explant Cultures | Increased total and phosphorylated forms of MTOR, RPS6K, RPS6, and EIF4EBP1 | animal-reproduction.org |
| Arginine | Porcine Trophectoderm Cells | Increased phosphorylated RPS6K, RPS6, and EIF4EBP1 | oup.comresearchgate.net |
| Leucine | Porcine Trophectoderm Cells | Increased phosphorylated RPS6K, RPS6, and EIF4EBP1 | oup.comresearchgate.net |
Enzymatic Processing and Degradation Dynamics
The biological activity of peptides like this compound is terminated by their breakdown by proteases. The specificity of these enzymes determines the peptide's stability and duration of action.
Substrate Recognition and Cleavage by Specific Proteases (e.g., Cysteine Proteases using Z-Arg-Arg-Leu-Arg-AMC)
The peptide sequence this compound is part of a larger synthetic substrate, Z-Arg-Arg-Leu-Arg-AMC, which is used to assay the activity of certain proteases. nih.gov The "Z" represents a benzyloxycarbonyl group, and "AMC" stands for 7-amino-4-methylcoumarin (B1665955), a fluorescent group that is released upon cleavage of the peptide bond, allowing for the measurement of enzyme activity. echelon-inc.com
This specific substrate, Z-Arg-Arg-Leu-Arg-AMC, has been used in studies of cysteine proteases. nih.gov While the search results did not provide specific proteases that cleave the this compound tripeptide itself, the use of Z-Arg-Arg-Leu-Arg-AMC as a substrate indicates that proteases recognizing this sequence exist. For instance, related fluorogenic substrates like Z-Leu-Arg-AMC are cleaved by cathepsins (K, L, S, V) and kallikrein. echelon-inc.comavantorsciences.com Another similar substrate, Z-Leu-Leu-Arg-AMC, is a substrate for cathepsin S. medchemexpress.com
The degradation of the cyanobacterial toxin microcystin-LR, a cyclic heptapeptide, involves the enzymatic hydrolysis of peptide bonds. In one bacterial degradation pathway, the initial cleavage occurs at the Arg-Adda peptide bond, followed by cleavage at an Ala-Leu bond. nih.govasm.org This highlights that proteases exist which can recognize and cleave peptide bonds involving arginine and leucine.
Identification of Cleavage Sites for Metalloproteases (e.g., Neprilysin) and ACE-like Enzymes
The enzymatic degradation of peptides is a critical factor determining their bioavailability and duration of action. The this compound sequence is a substrate for certain metalloproteases.
Neprilysin (NEP) , also known as neutral endopeptidase, is a zinc-dependent metalloprotease that plays a role in the degradation of several physiologically active peptides. nih.gov Studies have shown that NEP can cleave peptides containing the this compound motif. Specifically, in related peptide sequences, cleavage sites for neprilysin have been identified between Arginine and Leucine residues. researchgate.netscielo.br For instance, in the degradation of [Pyr1]apelin-13, which contains an RPRL motif, NEP cleaves between Arg4 and Leu5. researchgate.net This enzymatic action often leads to the inactivation of the peptide. researchgate.net
Intramolecularly quenched fluorogenic peptides containing a D-Arg-Arg-Leu sequence have been developed as specific substrates for NEP. These substrates are selectively hydrolyzed at the Arg-Leu bond. scielo.brscielo.br The use of D-arginine in these substrates confers resistance to other proteases like trypsin. scielo.brscielo.br
Angiotensin-Converting Enzyme (ACE)-like enzymes have also been implicated in the processing of peptides. While specific data on direct cleavage of the this compound tripeptide by ACE is limited, studies on related venom peptidases have shown ACE-like activity. researchgate.net For example, an ACE-like peptidase purified from scorpion venom was shown to be inhibited by captopril, a known ACE inhibitor. researchgate.net However, fluorogenic substrates containing the this compound sequence, specifically Abz-DRRL-EDDnp, have been shown to be resistant to hydrolysis by angiotensin-converting enzyme (ACE). scielo.brscielo.br This suggests a degree of specificity in the cleavage patterns of different metalloproteases.
Quantitative Analysis of Peptide Degradation Rates and Influencing Factors
The rate at which peptides like this compound are degraded is a key determinant of their biological efficacy. Several factors can influence this degradation rate, including the specific enzymes present, the peptide's concentration, and environmental conditions such as pH and temperature.
Studies on the degradation of various peptides have provided insights into these influencing factors. For instance, the degradation of microcystin-LR (MC-LR), a cyclic peptide, by the bacterium Sphingopyxis sp. is significantly affected by temperature, pH, and the initial concentration of the peptide. mdpi.com The degradation rate of MC-LR was found to be optimal at 30°C and a pH of 7. mdpi.com
Quantitative analysis of peptide degradation often involves tracking the disappearance of the parent peptide and the appearance of its degradation products over time using techniques like mass spectrometry. mdpi.comnih.gov For example, in the degradation of MC-LR, the production of linearized MC-LR and smaller peptide fragments like Leu-MeAsp-Arg and individual amino acids such as Leucine and Arginine were monitored to understand the degradation pathway. mdpi.com
The stability of peptides in biological fluids like serum is a critical aspect. Studies on other arginine-rich cell-penetrating peptides have shown that their stability can be quantified by incubating them in serum and analyzing their degradation over time. csic.es The primary cleavage sites can be identified, providing valuable information for designing more stable analogues. csic.es
Molecular Strategies for Enhancing Peptide Enzymatic Stability
Given the susceptibility of peptides to enzymatic degradation, various molecular strategies have been developed to enhance their stability and prolong their therapeutic effect. These strategies often focus on modifying the peptide structure at or near the cleavage sites.
Key strategies include:
Incorporation of non-natural amino acids: Replacing L-amino acids with their D-enantiomers can render peptides resistant to proteolytic enzymes. mdpi.com The use of D-arginine in neprilysin substrates, for instance, provides protection against trypsin cleavage. scielo.brscielo.br Other unnatural amino acids, such as α,α-disubstituted α-amino acids, can also be incorporated to stabilize secondary structures and increase resistance to enzymatic degradation. researchgate.net
Chemical modifications:
N-terminal and C-terminal modifications: Blocking the amino and carboxyl termini of peptides can protect them from aminopeptidases and carboxypeptidases. scielo.brscielo.br Amidation of the C-terminus is a common strategy to protect against certain biocatalysts. researchgate.net
Cyclization: Creating cyclic peptides can impose conformational constraints that make cleavage sites less accessible to proteolytic enzymes. researchgate.net
PEGylation and Lipidation: The attachment of polyethylene (B3416737) glycol (PEG) chains (PEGylation) or fatty acid chains (lipidation) can increase the plasma stability of peptides. researchgate.net
Sequence modification:
Amino acid substitution: Replacing amino acids at primary cleavage sites with less susceptible residues can significantly improve stability. csic.es For example, substituting arginine with lysine (B10760008), asparagine, or alanine (B10760859) has been shown to enhance the stability of a cell-penetrating peptide. csic.es
Modifying side chain length: Altering the length of the side chains of amino acids like arginine and lysine can improve resistance to proteases such as trypsin. mdpi.com
These modifications aim to increase the peptide's half-life in vivo without compromising its biological activity.
Role in Angiogenesis and Vascular Remodeling Processes
The this compound motif plays a crucial role in the complex processes of angiogenesis (the formation of new blood vessels) and vascular remodeling, primarily through its interactions with key players in these pathways.
Inhibition of VEGF-A-Induced Angiogenesis
Vascular Endothelial Growth Factor-A (VEGF-A) is a potent pro-angiogenic factor that stimulates the proliferation and migration of endothelial cells. oup.com The this compound peptide has been investigated for its potential to modulate VEGF-A-driven angiogenesis.
While direct inhibition of VEGF-A by the simple tripeptide this compound is not extensively documented, peptides containing this motif have been shown to have anti-angiogenic properties. Overexpression of the anti-angiogenic isoform VEGF-A165b has been shown to inhibit tumor cell-mediated migration and proliferation of endothelial cells. oup.com Interestingly, the C-terminus of the pro-angiogenic VEGF-A isoforms contains the sequence Cys-Asp-Lys-Pro-Arg-Arg, while the anti-angiogenic VEGF-Axxxb isoforms have a Ser-Leu-Thr-Arg-Lys-Asp terminus. oup.comresearchgate.net This highlights the importance of the C-terminal amino acid sequence in determining the angiogenic potential of VEGF-A isoforms.
Specific Targeting of Tumor Endothelial Cells by this compound Peptides
A significant finding is the ability of peptides containing the this compound sequence to specifically target tumor-derived endothelial cells (TDECs). researchgate.netnih.govamegroups.cn This specificity makes the RRL motif a promising tool for developing targeted cancer therapies and imaging agents.
Research has demonstrated that the nonapeptide sequence Cys-Gly-Gly-Arg-Arg-Leu-Gly-Gly-Cys (RRL) exhibits binding specificity for TDECs. amegroups.cn This has been leveraged for tumor imaging by conjugating the RRL peptide to imaging agents like radionuclides (e.g., Iodine-131 and Technetium-99m) or microbubbles for ultrasound imaging. nih.govamegroups.cnnih.gov These RRL-based probes have been shown to accumulate in tumors in animal models, allowing for clear visualization of the tumor vasculature. amegroups.cnnih.gov
In vitro studies have confirmed that RRL peptides can adhere not only to tumor angiogenic endothelial cells but also accumulate in various malignant tumor cells. amegroups.cnakjournals.com This dual-targeting capability enhances their potential as carriers for delivering therapeutic agents directly to the tumor site.
| Peptide/Probe | Target | Application | Finding |
| This compound (RRL) peptide | Tumor-derived endothelial cells (TDECs) | Tumor imaging and therapy | Specifically binds to TDECs, enabling targeted delivery of imaging and therapeutic agents. nih.govamegroups.cn |
| 131I-tRRL | Tumor cells and TDECs | SPECT imaging | Accumulates in various tumors, allowing for noninvasive molecular imaging. amegroups.cnakjournals.com |
| 99mTc-RRL(g2) | Neovascularization | SPECT imaging | Shows higher tumor uptake and longer retention compared to control peptides. nih.gov |
| MB-RRL (Microbubble-RRL conjugate) | Tumor vasculature | Ultrasound imaging | Enhances ultrasound imaging of tumors. amegroups.cn |
Cell Penetration Mechanisms of Arginine-Rich Peptides
Arginine-rich peptides, including those containing the this compound sequence, are a prominent class of cell-penetrating peptides (CPPs). researchgate.net Their ability to traverse cell membranes allows them to deliver various cargo molecules, such as drugs and nucleic acids, into cells.
The primary mechanism of cell entry for arginine-rich CPPs involves electrostatic interactions between the positively charged guanidinium (B1211019) groups of the arginine residues and the negatively charged components of the cell membrane, such as phospholipids (B1166683) and proteoglycans. mdpi.com
The process is thought to occur through several pathways:
Direct Penetration (Translocation): At higher concentrations, some arginine-rich CPPs are believed to directly cross the cell membrane in an energy-independent manner. cas.cz
Endocytosis: This is a major, energy-dependent pathway for the uptake of many CPPs. cas.cz The peptide first binds to the cell surface and is then internalized into endosomes. For the cargo to be effective, it must escape the endosome and reach the cytoplasm.
Interaction with Membrane Components: The guanidinium group of arginine can form bidentate hydrogen bonds with negatively charged groups on the cell surface, such as phosphates, sulfates, and carboxylates. mdpi.com This interaction is a key driving force for the initial association of the peptide with the cell membrane.
The presence of hydrophobic residues, like leucine, within an arginine-rich sequence can also influence the cell penetration mechanism. Leucine's hydrophobicity may facilitate the peptide's interaction with the lipid bilayer of the cell membrane. mdpi.com The cyclization of arginine-rich peptides has been shown to enhance their cellular uptake efficiency. nih.gov
Exploration of Direct Membrane Translocation Mechanisms
Direct membrane translocation is an energy-independent process where peptides cross the plasma membrane directly to enter the cytosol, bypassing the endosomal system. nih.govacademie-sciences.fr This route is particularly significant for arginine-rich peptides like this compound. The positively charged guanidinium groups on the arginine residues are fundamental to this process, as they interact with negatively charged components on the cell surface, such as phosphate (B84403), sulfate (B86663), and carboxylate groups found on lipids and proteoglycans. mdpi.commdpi.com
Initial investigations into this mechanism were complicated by experimental artifacts, particularly those related to cell fixation techniques, which artificially induced peptide uptake. ucla.edunih.gov However, subsequent studies on living, non-fixed cells have confirmed that a non-endocytotic, direct translocation pathway does exist. ucla.edujst.go.jpnih.gov
Several models have been proposed to explain how these peptides breach the lipid bilayer:
Pore Formation: Some theories suggest that at higher concentrations, arginine-rich peptides can accumulate and disrupt the membrane, leading to the transient formation of pores (termed "toroidal pore" or "barrel-stave" models) through which they can pass. beilstein-journals.orgresearchgate.net However, studies with the TAT peptide, a well-known arginine-rich peptide, have shown it can enter cells without creating nonselective pores, suggesting a more refined mechanism. nih.gov
Membrane Destabilization: Peptides can interact with the membrane in a way that causes local destabilization or the formation of inverted micelles. beilstein-journals.orgplos.org This process involves the peptide inducing a localized inward curvature of the membrane, eventually leading to the peptide's encapsulation in a lipid-enclosed structure that is released into the cytoplasm.
Key experimental findings support the direct translocation model. For instance, cellular uptake of arginine-rich peptides has been observed at 4°C, a temperature at which energy-dependent endocytic pathways are arrested. portlandpress.comnih.govacademie-sciences.fr The resulting intracellular distribution is often diffuse throughout the cytoplasm and nucleus, which contrasts with the punctate (vesicular) pattern seen with endocytosis. portlandpress.combeilstein-journals.org
Table 1: Factors and Evidence for Direct Membrane Translocation of Arginine-Rich Peptides
| Factor/Observation | Description | Supporting Insights |
|---|---|---|
| Energy Independence | Translocation occurs at low temperatures (e.g., 4°C) and with ATP depletion, conditions that inhibit energy-dependent endocytosis. portlandpress.comnih.govnih.gov | Demonstrates a physical, non-enzymatic process of membrane crossing. |
| Guanidinium Group | The unique structure of arginine's side chain forms bidentate hydrogen bonds with membrane phosphates, neutralizing charge. mdpi.comacademie-sciences.fr | This interaction is a critical initiating step for membrane partitioning. |
| Peptide Concentration | Direct translocation is often more prominent at higher peptide concentrations. beilstein-journals.orgjst.go.jp | Suggests a threshold is needed to induce membrane perturbation or pore formation. |
| Intracellular Pattern | Confocal microscopy of live cells reveals a diffuse staining pattern in the cytoplasm and nucleus. portlandpress.combeilstein-journals.org | This pattern is indicative of free peptide within the cytosol, as opposed to being trapped in vesicles. |
| Membrane Composition | Translocation efficiency can be affected by membrane lipid composition, such as cholesterol levels. portlandpress.complos.org | Cholesterol can alter membrane fluidity and order, impacting the peptide's ability to insert and cross. plos.org |
Characterization of Endocytosis-Mediated Internalization Pathways
Endocytosis is an energy-dependent process where the cell actively internalizes substances by engulfing them with its membrane, forming vesicles. ucla.edumdpi.com This is a major pathway for the uptake of many cell-penetrating peptides, including the arginine-rich class to which this compound belongs. jst.go.jpjst.go.jpnih.gov Unlike direct translocation, which delivers the peptide directly to the cytoplasm, endocytosis initially traps the peptide within endosomes.
The involvement of endocytosis is supported by several lines of evidence. Uptake is significantly inhibited at reduced temperatures (e.g., below 12°C) or by depleting cellular ATP, both of which shut down active cellular processes. academie-sciences.frnih.gov Furthermore, live-cell imaging frequently shows internalized peptides localized in punctate, vesicle-like structures within the cell, a hallmark of endosomal entrapment. portlandpress.combeilstein-journals.org
Several distinct endocytic pathways have been implicated in the uptake of arginine-rich peptides:
Macropinocytosis: This is a form of fluid-phase endocytosis where the cell forms large, irregular vesicles (macropinosomes) by extending sheet-like membrane protrusions (ruffles). For many arginine-rich peptides, such as octa-arginine (R8) and the TAT peptide, macropinocytosis is considered a primary route of entry. beilstein-journals.orgresearchgate.net The process is often initiated by the peptide binding to heparan sulfate proteoglycans on the cell surface, which triggers signaling cascades leading to actin cytoskeleton reorganization and membrane ruffling. mdpi.comresearchgate.net Inhibition of macropinocytosis, for example with the drug amiloride, has been shown to significantly reduce the uptake of these peptides. ucla.edu
Clathrin-Mediated Endocytosis (CME): This pathway involves the formation of small vesicles coated with the protein clathrin at specific sites on the plasma membrane. While some studies have proposed CME as a route for arginine-rich peptide uptake, evidence can be conflicting and may depend on the specific peptide, its cargo, and the cell type. ucla.eduresearchgate.net For example, inhibiting CME with specific peptides (like Wbox2) or genetic knockdowns can reduce uptake in some systems. rupress.org
Caveolae-Mediated Endocytosis: Caveolae are small, flask-shaped invaginations of the plasma membrane enriched in the protein caveolin and cholesterol. This pathway has also been suggested to contribute to the internalization of arginine-rich peptides, although it is generally considered less predominant than macropinocytosis. nih.govresearchgate.net
The choice between these pathways is not mutually exclusive and can occur simultaneously. researchgate.net It is also highly dependent on experimental conditions; at lower concentrations, peptides may favor one pathway, while at higher concentrations, another may become dominant or direct translocation may occur. nih.govbeilstein-journals.org
Table 2: Comparison of Cellular Uptake Mechanisms for Arginine-Rich Peptides
| Feature | Direct Translocation | Endocytosis-Mediated Internalization |
|---|---|---|
| Energy Requirement | Independent (occurs at 4°C) nih.gov | Dependent (inhibited at 4°C, requires ATP) nih.gov |
| Primary Driving Force | Electrostatic interactions, hydrophobic partitioning mdpi.com | Receptor binding, membrane engulfment mdpi.comresearchgate.net |
| Key Pathways | Pore formation, inverted micelle formation beilstein-journals.orgresearchgate.net | Macropinocytosis, Clathrin-mediated, Caveolae-mediated beilstein-journals.orgresearchgate.net |
| Intracellular Fate | Direct entry into cytosol/nucleus portlandpress.com | Initial entrapment in endosomal vesicles beilstein-journals.orgmdpi.com |
| Typical Peptide Conc. | Higher concentrations nih.govjst.go.jp | Lower concentrations nih.gov |
| Visual Evidence | Diffuse cytoplasmic fluorescence portlandpress.com | Punctate vesicular fluorescence beilstein-journals.org |
Vi. Structure Activity Relationship Sar Studies and Peptide Design Principles
Correlative Analysis of Amino Acid Sequence and Functional Activity
The functional activity of peptides is intrinsically linked to their amino acid sequence. The Arg-Arg-Leu motif is found within larger peptide sequences that exhibit a range of biological activities, and its contribution to function is often dependent on the surrounding amino acid context.
For instance, the Arg-Leu-Arg (RLR) sequence, a close relative of this compound, is a critical component of the macrophage migration inhibitory factor (MIF) that contributes to its binding to the CXCR4 receptor. nih.gov Studies using peptide spot arrays and mutagenesis have shown that this RLR region, located at the C-terminal end of the second α-helix in MIF, is essential for this interaction. The analysis of various peptides spanning this region confirmed the importance of the RLR sequence for CXCR4 binding. nih.gov
In another context, the C-terminal pentapeptide sequence Phe-Xaa-Pro-Arg-Leu-NH2 is a shared motif in the pyrokinin family of insect neuropeptides. vulcanchem.com Here, the Arg-Leu dipeptide at the C-terminus is part of the minimal critical sequence required for biological activities such as pheromone production and muscle contraction. vulcanchem.com The amino acid at the Xaa position can vary (e.g., Ser, Thr, or Val), indicating that while the core Arg-Leu is vital, some sequence variability is tolerated without complete loss of function. vulcanchem.com
Furthermore, in the context of cyclin-dependent kinase (CDK) inhibitors, the p21 WAF1 cyclin recognition motif contains the sequence this compound-Ile-Phe. researchgate.net Structure-activity relationship studies have demonstrated that this sequence is crucial for the inhibition of CDK2A. researchgate.net The potency of peptides incorporating this motif highlights the functional significance of the this compound sequence in mediating protein-protein interactions.
The spatial arrangement of amino acid residues can create distinct hydrophobic or hydrophilic regions along the peptide. frontiersin.org For example, peptides based on repetitions of the sequence (Arg-Leu-Leu-Arg)n have been synthesized because this motif is known to form α-helices. frontiersin.org The peptide (Arg-Leu-Leu-Arg)5 demonstrates broad-spectrum antimicrobial activity, underscoring how the repetitive Arg-Leu-Leu-Arg sequence contributes to a structure that can interact with and disrupt microbial membranes. frontiersin.org
Identification of Critical Amino Acid Residues for Specific Biological Effects
Pinpointing specific amino acid residues that are indispensable for a peptide's biological effect is a key goal of SAR studies. For peptides containing the this compound motif, several residues have been identified as critical for their function.
In the case of the MIF-CXCR4 interaction, the two arginine residues within the Arg-Leu-Arg (RLR) sequence are surface-exposed and play a crucial role in binding. nih.gov Alanine (B10760859) scanning mutagenesis, where individual amino acids are replaced with alanine, revealed that substituting the arginines in the RLR motif significantly reduced binding to CXCR4. nih.gov This highlights the importance of the positive charges on the arginine residues for electrostatic interactions with negatively charged residues on the CXCR4 receptor. nih.gov Interestingly, substitution of the glutamic acid residue immediately preceding the RLR motif led to an increased binding signal, suggesting that this neighboring residue may modulate the interaction. nih.gov
For the JNK-interacting protein-1 (JIP-1) based peptide inhibitor of JNK, scanning alanine replacement identified Arg-156 and Leu-160 and Leu-162 as independently critical for its inhibitory activity. nih.gov This demonstrates that within a larger peptide sequence, specific residues within and around the this compound core are essential for function.
In studies of myelin oligodendrocyte glycoprotein (B1211001) (MOG) peptide analogues, the substitution of arginine residues at specific positions with alanine was found to reduce the severity of experimental autoimmune encephalomyelitis. mdpi.com This indicates that the arginine residues are critical for the peptide's pathogenic activity in this context.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Peptide Bioactivity
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sci-hub.starxiv.org This approach allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are important for bioactivity. sci-hub.st
For peptides, QSAR models often use descriptors that quantify the physicochemical properties of the amino acids, such as hydrophobicity, steric bulk, and electronic properties. mdpi.com The process typically involves:
Data Set Preparation: A dataset of peptides with known biological activities (e.g., IC50 values) is compiled. sci-hub.st
Descriptor Generation: Numerical descriptors representing the physicochemical properties of the amino acids in each peptide are calculated. sci-hub.st
Model Building: Statistical methods like multiple linear regression (MLR), partial least squares regression (PLSR), or artificial neural networks (ANN) are used to build a mathematical model that correlates the descriptors with the biological activity. sci-hub.st
Model Validation: The predictive power of the model is assessed using techniques like cross-validation or an external test set of peptides. sci-hub.st
Correlation with Hydrophobic, Steric, and Electrical Properties of Amino Acids
The bioactivity of peptides is often correlated with the hydrophobic, steric, and electrical properties of their constituent amino acids. mdpi.com
Steric Properties: The size and shape of amino acid side chains (steric properties) can impact how a peptide fits into a receptor binding pocket. For bitter-tasting tetrapeptides, bulky hydrophobic amino acids at the N-terminus are critical. researchgate.net
Electrical Properties: The electronic properties of amino acids, such as their ability to donate or accept electrons, are crucial for many biological interactions. The positively charged arginine residues in the this compound motif are a prime example. Their ability to form salt bridges and hydrogen bonds with negatively charged residues on target proteins is often a key determinant of binding affinity and biological activity. nih.gov QSAR studies on tripeptides have shown that the electronic properties of the amino acid at the second position are important for bitterness. researchgate.net
A study on the phosphopeptide binding affinity to 14-3-3 proteins found that the hydrophobic properties of residues at the N-terminal have a significant contribution to binding affinity. biorxiv.org
Rational Design Strategies for Modulated Biological Activity
Rational design involves the deliberate modification of a peptide's structure to enhance or alter its biological activity. nih.gov This approach relies on a detailed understanding of the peptide's structure-activity relationships.
Application of Bioisosteres in Peptide Engineering
Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. researchgate.net In peptide engineering, replacing an amino acid with a bioisostere can improve properties like stability, potency, or bioavailability. nih.gov
A common example is the substitution of methionine, which is prone to oxidation, with its bioisostere norleucine. google.com For the positively charged arginine, various non-natural amino acids can be used as bioisosteres to fine-tune basicity and interaction profiles. google.com The replacement of peptide bonds with more stable mimics is another bioisosteric approach to enhance resistance to enzymatic degradation. nih.gov
Effects of Truncation and Amino Acid Substitution on Peptide Activity
Truncation and amino acid substitution are fundamental strategies in peptide design to identify the minimal active sequence and to probe the role of individual residues. nih.gov
Truncation: This involves systematically removing amino acids from the N- or C-terminus of a peptide to determine the shortest sequence that retains biological activity. nih.gov For example, a truncated version of a 21-amino acid peptide inhibitor of JNK, consisting of only the C-terminal 11 amino acids, was found to be sufficient for direct interaction with JNK. nih.gov Truncating a peptide can also improve its stability by reducing the number of sites susceptible to enzymatic cleavage. nih.gov
Amino Acid Substitution: This technique involves replacing specific amino acids with others to investigate their contribution to activity. Alanine scanning is a common method where residues are systematically replaced by alanine to identify critical "hot spots" for binding or function. nih.gov For instance, substituting the arginine residues in the Arg-Leu-Arg motif of MIF with alanine led to a marked reduction in its ability to bind to CXCR4. nih.gov Conversely, substituting the glutamic acid just before this motif actually enhanced binding, demonstrating that substitutions can also be used to improve peptide function. nih.gov In some cases, replacing natural L-amino acids with their D-amino acid counterparts can increase proteolytic stability while maintaining or even enhancing activity. unc.edu
The following table summarizes the effects of specific truncations and substitutions on peptides containing or related to the this compound sequence:
| Original Peptide/Motif | Modification | Effect on Activity | Reference |
| MIF (containing Arg-Leu-Arg) | Alanine substitution of Arg-87, Leu-88, and Arg-89 | Ablation of MIF/CXCR4-specific signaling and reduced chemotactic migration | nih.gov |
| JIP-1 peptide inhibitor (21 amino acids) | Truncation to the C-terminal 11 amino acids | Retained direct interaction with JNK | nih.gov |
| Truncated I-JIP | Scanning alanine replacement of Arg-156, Pro-157, Leu-160, or Leu-162 | Identified these residues as independently critical for inhibition | nih.gov |
| MOG35-55 peptide | Substitution of Arg at position 41 or 46 with Ala | Reduced severity of experimental autoimmune encephalomyelitis | mdpi.com |
Vii. Theoretical and Computational Approaches in Arg Arg Leu Peptide Research
Molecular Docking Simulations for Ligand-Receptor Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.orgscispace.com This method is instrumental in understanding how Arg-Arg-Leu interacts with its biological targets.
Research has utilized molecular docking to investigate the interaction between this compound and potential receptor proteins. For instance, studies have explored the binding of this compound and its derivatives to receptors implicated in cancer. nih.govacs.org Docking simulations can predict the binding poses and affinities, helping to identify key residues involved in the interaction. acs.org For example, a study on the Arg-Leu-Arg (RLR) sequence, a permutation of this compound, identified its crucial role in the binding interface between the cytokine MIF and the chemokine receptor CXCR4. nih.gov Molecular docking results in this study indicated that the RLR sequence extends the N-like loop of MIF to control binding to CXCR4, with potential charge interactions between Arg-89 of MIF and Asp-20 of the CXCR4 N-terminus being highlighted. nih.gov
The following table summarizes findings from a molecular docking study of various ligands, illustrating the types of interactions observed.
| Ligand | Interacting Residues in Binding Pocket | Type of Interaction |
| Silibinin | Lysine (B10760008), Leucine (B10760876), Arginine (2), Threonine, Asparagine (2) | Not Specified |
| Sakuranetin | Leucine (4) | Not Specified |
This table is based on data from a study analyzing ligand interactions with the IL10 protein and is presented here to illustrate the output of docking analyses. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecules, allowing researchers to study their motion and conformational changes over time. acs.org This is particularly important for flexible molecules like peptides.
MD simulations have been employed to study the conformational properties of arginine-containing peptides in various environments. For example, simulations of an Arg-Leu-Gly tripeptide in DMSO-water mixtures revealed that water molecules play a significant role in structuring the peptide by solvating its hydrophilic sites. nih.govsci-hub.se These simulations showed that even in an excess of DMSO, a water molecule often bridges the amino and carboxy ends of the peptide, highlighting the influence of the solvent on peptide conformation. nih.govsci-hub.se
In the context of ligand-receptor interactions, MD simulations can be used to assess the stability of binding poses predicted by molecular docking. rasayanjournal.co.in By simulating the complex in a realistic environment (e.g., solvated in water), researchers can observe whether the ligand remains stably bound to the receptor or dissociates. A study on arginine and its analogs binding to CASTOR1 utilized MD simulations to calculate binding free energy and analyze hydrogen bond formation and conformational changes, revealing that certain analogs could compete with arginine for binding. iiarjournals.org Another study used accelerated molecular dynamics to successfully fold several helical proteins in explicit water, demonstrating the power of these methods to explore conformational landscapes. frontiersin.org
The stability of a protein-ligand complex during an MD simulation can be assessed by monitoring the Root Mean Square Deviation (RMSD). The table below shows a conceptual representation of RMSD values from a simulation study, indicating the stability of different protein-ligand complexes.
| System | Final RMSD (Å) |
| Protein A + Ligand X (AMD) | 0.77 |
| Protein A + Ligand X (MD) | 2.69 |
| Protein B + Ligand Y (AMD) | 0.65 |
| Protein B + Ligand Y (MD) | 4.72 |
This table illustrates comparative RMSD values from a study using both conventional Molecular Dynamics (MD) and Accelerated Molecular Dynamics (AMD), highlighting the enhanced sampling and folding achieved with AMD. frontiersin.org
Density Functional Theory (DFT) Calculations for Understanding Interaction Energies
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. beilstein-journals.org It is particularly useful for calculating the energies of interaction between molecules with high accuracy.
DFT calculations have been applied to understand the interactions of individual amino acids, such as arginine and leucine, with other molecules or surfaces. acs.orgmdpi.com For example, a study investigating the interaction between gold clusters (Au3) and the 20 natural amino acids used DFT to determine optimal adsorption sites and binding energies. acs.org In the gas phase, the binding affinity for Arg was found to be the highest among all amino acids. acs.org Another study used DFT to characterize the chemical interaction between L-Arginine and the bitter molecule PROP, showing that the –NH2 terminal group of the L-ArgH+ side chain interacts with PROP by forming two hydrogen bonds. plos.org
These calculations provide fundamental insights into the non-covalent interactions, such as hydrogen bonds and van der Waals forces, that govern the binding of this compound to its targets. The interaction energies calculated by DFT can help to explain the specificity and strength of binding observed in experimental assays.
The table below shows a sample of calculated adsorption energies (Eads) for Leucine on a Cu(110) surface, demonstrating the application of DFT in determining stable structures.
| Adsorbed Structure of Leucine | Calculated Eads (kcal/mol) |
| O–H dissociation bonded structure | -24.34 |
| O–H dissociated-N dative bonded structure | Not specified as more stable |
This data is from a study on the adsorption of Leucine and Tyrosine on a Cu(110) surface. mdpi.com
Computational Modeling of Enzyme-Substrate Recognition Mechanisms
Computational modeling plays a crucial role in elucidating how enzymes recognize and bind to their specific substrates. This is relevant for understanding how this compound might be processed by peptidases or act as an inhibitor.
Structure-based protein design algorithms have been used to redesign enzyme specificity. ic.ac.ukpnas.org For instance, the K* algorithm was applied to predict mutations in the active site of GrsA-PheA to change its specificity from Phenylalanine towards other substrates, including Leucine and Arginine. ic.ac.ukpnas.org These computational predictions were then validated experimentally, confirming the feasibility of redesigning enzyme activity based on in silico modeling. ic.ac.ukpnas.org Such studies demonstrate how computational approaches can be used to understand the key determinants of molecular recognition in enzyme active sites, which can be applied to the this compound peptide.
Application of Machine Learning in Peptide-Interaction Prediction
Machine learning (ML) is increasingly being applied to predict peptide-protein interactions, offering a powerful alternative to traditional computational methods that can be time-consuming. mdpi.comrsc.orgarxiv.org
ML models can be trained on large datasets of known peptide-protein interactions to learn the features that determine binding. mdpi.comfrontiersin.org These features can be derived from the peptide sequence (e.g., amino acid composition, physicochemical properties) and the protein structure. mdpi.comarxiv.org While specific ML models developed exclusively for this compound are not yet prominent, the general frameworks are applicable. For example, models like PepBind-SVM use a Support Vector Machine (SVM) classifier with sequential and physicochemical features to achieve high prediction accuracy for protein-binding peptides. mdpi.com Deep learning models, such as the Transformer-based TPepPro, utilize both sequential and structural features to predict peptide-protein interactions with even greater accuracy. nih.gov These approaches could be leveraged to screen for potential binding partners of this compound on a large scale. rsc.orgarxiv.org
The performance of different machine learning models in predicting peptide-protein interactions is often compared using metrics like accuracy.
| Model | Prediction Accuracy |
| TPepPro | 0.855 |
| TAGPPI | 0.774 |
| SCNN | Not Specified |
| PIPR | Not Specified |
This table is based on a comparative analysis from a study on the TPepPro model. nih.gov
Viii. Advanced Research Applications and Methodologies Utilizing Arg Arg Leu
Development of Molecular Imaging Probes
The development of molecular imaging probes incorporating the Arg-Arg-Leu sequence is a prominent area of research. These probes are designed to non-invasively visualize and quantify biological processes at the molecular level, with a particular focus on tumor angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. ingentaconnect.comresearchgate.net By targeting molecules that are overexpressed on tumor endothelial cells, this compound-based probes offer a promising avenue for cancer diagnosis and monitoring therapeutic responses. ingentaconnect.complos.org
Before a molecular imaging probe can be used in vivo, its binding affinity and specificity must be rigorously evaluated in vitro. Cellular uptake studies are fundamental to this process, providing critical data on how the probe interacts with its target cells. For this compound-based probes, these studies have been instrumental in confirming their ability to bind to tumor cells and tumor-derived endothelial cells (TDECs). amegroups.cn
In one such study, a modified this compound peptide, tRRL (Tyr-Cys-Gly-Gly-Arg-Arg-Leu-Gly-Gly-Cys), was labeled with fluorescein (B123965) isothiocyanate (FITC) to visualize its binding. nih.gov The results demonstrated that FITC-labeled tRRL exhibited bright staining and high specificity for TDECs. nih.gov Further quantitative cell-binding assays confirmed that the uptake of this compound-based probes is significantly higher in tumor cells compared to control peptides. For instance, a technetium-99m (99mTc) labeled RRL peptide, 99mTc-RRL(g2), showed significantly higher binding affinity and specificity to tumor-derived endothelial cells than a control peptide. nih.gov
The mechanism of cellular uptake for arginine-rich peptides like this compound is often multifaceted, involving processes such as direct penetration of the cell membrane and various forms of endocytosis. beilstein-journals.orgnih.govnih.gov These energy-dependent pathways are crucial for the internalization of larger molecular weight probes that are conjugated with this compound. frontiersin.org The initial interaction is typically electrostatic, between the positively charged arginine residues and the negatively charged components of the cell surface, which then facilitates internalization. mdpi.com
Table 1: In Vitro Cellular Uptake of this compound Based Probes
| Cell Line | Probe | Observation | Reference |
|---|---|---|---|
| Tumor-derived endothelial cells (TDECs) | FITC-tRRL | Bright staining and high specificity | nih.govnih.gov |
| B16, HepG2, SKOV3 | 131I-tRRL | Highly specific adherence | nih.gov |
Following successful in vitro validation, this compound-based probes have been advanced to in vivo imaging studies, primarily utilizing Single Photon Emission Computed Tomography (SPECT). SPECT is a nuclear medicine imaging technique that provides 3D information about the distribution of a radiolabeled probe within the body. amegroups.cn The this compound peptide sequence has been successfully labeled with radionuclides suitable for SPECT imaging, such as Iodine-131 (131I) and Technetium-99m (99mTc). plos.orgsnmjournals.org
Studies using a 131I-labeled this compound peptide (131I-RRL) have demonstrated its potential as an imaging agent for tumor angiogenesis. researchgate.net In nude mice bearing human prostate carcinoma xenografts, SPECT imaging at 24 hours post-injection showed a significant accumulation of 131I-RRL in the tumor tissue, with minimal uptake in other organs. amegroups.cnsnmjournals.org This high tumor-to-background ratio allows for clear visualization of the tumor. amegroups.cn Similar successful imaging has been achieved in models of liver cancer and melanoma. amegroups.cnnih.gov
While 131I has been effective, its high energy and relatively long half-life have prompted the exploration of other radionuclides like 99mTc. plos.org 99mTc offers more favorable properties for SPECT imaging and has been successfully used to label this compound peptides. plos.org In vivo imaging with 99mTc-RRL in mice with hepatoma xenografts also showed high tumor uptake and retention, further validating the potential of this compound as a targeting moiety for tumor angiogenesis imaging. plos.org Research has also demonstrated the utility of 99mTc-RRL in detecting pulmonary metastases. nih.gov
Table 2: In Vivo SPECT Imaging Findings with this compound Probes
| Radionuclide | Peptide | Tumor Model | Key Finding | Reference |
|---|---|---|---|---|
| 131I | tRRL | Human prostate carcinoma | Intense accumulation in tumor tissue at 24h | amegroups.cnsnmjournals.org |
| 131I | tRRL | Melanoma, Liver cancer | Clear visualization of tumors | amegroups.cnnih.gov |
| 99mTc | RRL | Hepatoma xenografts | High tumor uptake and retention | plos.org |
Peptide Screening Technologies for Functional and Epitope Analysis
Peptide screening technologies are powerful tools for identifying specific amino acid sequences that interact with a target molecule, and for mapping the precise binding sites, or epitopes. biosynth.comnih.gov These technologies have been employed to understand the functional interactions of peptides containing the this compound sequence.
One prominent technique is the use of peptide spot arrays. nih.gov This method involves synthesizing a large number of different peptides on a solid support, which can then be probed for binding to a target protein. nih.gov For instance, to identify the binding interface between the cytokine MIF and the chemokine receptor CXCR4, a peptide spot array of 15-mer peptides from human MIF was used. nih.gov This screening identified the Arg-Leu-Arg (RLR) sequence as a key contributor to the binding interaction. nih.gov Further analysis using alanine (B10760859) scanning, where individual amino acids in the peptide are systematically replaced with alanine, can pinpoint the critical residues within the epitope. nih.gov
Another approach is the screening of combinatorial peptide libraries, where vast numbers of peptides with random sequences are generated and tested for a specific function, such as inhibiting an enzyme. tandfonline.com For example, a library of heptapeptides was screened to find substrates for prostate-specific antigen (PSA), with this compound-His-Tyr-Ser-Leu being one of the sequences identified with high cleavage efficiency. aacrjournals.org Such screening technologies are invaluable for discovering novel peptide functions and for optimizing existing peptide sequences for enhanced activity and specificity. tandfonline.com Computational methods are also increasingly used to predict epitopes from mimotope datasets, which are peptides identified from phage display libraries. frontiersin.org
In Vitro Assay Development for Biological Activity Evaluation
The this compound sequence is also a valuable tool in the development of in vitro assays to evaluate the biological activity of various molecules. These assays are crucial for drug discovery and for understanding fundamental biological processes.
Receptor binding assays are used to determine the affinity of a ligand for its receptor. acs.org Peptides containing the this compound sequence have been utilized in the development of such assays, particularly for studying G protein-coupled receptors (GPCRs). For example, fluorescently labeled cyclic peptides incorporating this motif have been synthesized as molecular tools for investigating the neuropeptide Y Y4 receptor (Y4R). acs.org These labeled peptides can be used in competition binding assays, where they compete with an unlabeled test compound for binding to the receptor. acs.orgacs.org The results of these assays provide a measure of the test compound's binding affinity. acs.org
The development of these assays often involves creating a series of peptide analogues with modifications to the this compound sequence to understand the structure-activity relationship. ksu.edu.sa For instance, in the study of secretin analogs, various modifications were made to the core peptide sequence, which includes Leu-Ser-Arg-Leu-Arg, to investigate their interaction with the human secretin receptor. ksu.edu.sa
Peptides containing the this compound sequence have been widely used as substrates in fluorogenic assays to measure enzyme activity and to screen for enzyme inhibitors. pubcompare.aibachem.comnih.govmedchemexpress.comubpbio.com In these assays, the peptide is linked to a fluorescent reporter molecule, such as 7-amino-4-methylcoumarin (B1665955) (AMC). pubcompare.ai When the peptide is cleaved by a specific enzyme, the fluorophore is released, resulting in a measurable increase in fluorescence that is proportional to the enzyme's activity. pubcompare.ai
For example, the peptide substrate Boc-Leu-Arg-Arg-AMC is used to measure the trypsin-like activity of the 20S proteasome. ubpbio.com Similarly, Z-Arg-Leu-Arg-Gly-Gly-AMC serves as a fluorogenic substrate for deubiquitinating enzymes like isopeptidase T. bachem.com These substrates are instrumental in high-throughput screening for inhibitors of these enzymes. bachem.com
Furthermore, peptides like Abz-Dthis compound-EDDnp have been developed as highly specific substrates for enzymes such as neutral endopeptidase (neprilysin), allowing for its specific assay even in crude enzyme preparations. scielo.br The development of such specific substrates is crucial for accurate and reliable enzyme activity and inhibition studies. nih.gov
Table 3: this compound Containing Peptides in Enzyme Assays
| Peptide Substrate | Enzyme | Application | Reference |
|---|---|---|---|
| Boc-Leu-Arg-Arg-AMC | 20S Proteasome | Measurement of trypsin-like activity | ubpbio.com |
| Z-Arg-Leu-Arg-Gly-Gly-AMC | Isopeptidase T, Ubiquitin C-terminal hydrolases | Continuous assays for mechanistic studies and inhibitor screening | bachem.com |
| Arg-Leu-Arg-Gly-Gly-AMC | SARS-CoV PLpro, MERS-CoV PLpro | Enzyme activity and inhibition assays | pubcompare.ai |
| Ac-Arg-Leu-Arg-AMC | 26S Proteasome | Quantification of trypsin-like activity | medchemexpress.com |
| Abz-Dthis compound-EDDnp | Neutral Endopeptidase (Neprilysin) | Specific enzyme assays in crude preparations | scielo.br |
Cell-Based Signaling and Functional Assays
The this compound sequence and its constituent amino acids are pivotal in modulating critical cell signaling pathways. Research has demonstrated that arginine and leucine (B10760876), key components of this tripeptide, can independently and cooperatively influence intracellular signaling cascades, primarily through the mechanistic target of rapamycin (B549165) (mTOR) pathway. nih.govoup.commit.edu The mTOR pathway is a central regulator of cell growth, metabolism, and survival. mit.edu
In porcine trophectoderm (pTr) cells, treatment with arginine and leucine leads to an increased abundance of phosphorylated ribosomal protein S6 kinase (RPS6K), ribosomal protein S6 (RPS6), and eukaryotic initiation factor 4E-binding protein 1 (EIF4EBP1). nih.govoup.com These proteins are key downstream effectors of the mTOR signaling pathway. oup.com Specifically, studies have shown that arginine can increase phosphorylated RPS6K by 3.2-fold within 15 minutes, while leucine can achieve a 3.7-fold increase at 120 minutes. oup.com Similarly, both amino acids promote the phosphorylation of RPS6 and EIF4EBP1. oup.com These findings indicate that the components of this compound actively stimulate the MTOR-RPS6K-RPS6-EIF4EBP1 signal transduction pathway, which is crucial for protein synthesis and cell growth. nih.govoup.com
Furthermore, the combination of L-arginine (Arg) and L-leucine (Leu) has been shown to have distinct effects on in vitro-fertilized mouse blastocysts. oup.com Their combined application promotes blastocyst implantation by increasing the expression of integrin α5β1. oup.com This effect is correlated with an increase in reactive oxygen species (ROS) levels. oup.com In intestinal epithelial cells, L-arginine and L-leucine have been found to regulate p70 S6 kinase activity and the phosphorylation of 4E-BP1 in a manner sensitive to rapamycin, confirming the involvement of the mTOR signaling pathway. nih.gov
The tripeptide Arg-Leu-Arg has been identified as a contributor to the binding interface between the cytokine macrophage migration inhibitory factor (MIF) and the chemokine receptor CXCR4. nih.gov This interaction is crucial for CXCR4-mediated cellular effects of MIF. nih.gov Functional assays using a CXCR4-specific yeast-based cellular signaling system have been employed to test the contribution of these residues to MIF/CXCR4 interactions. nih.gov
Additionally, the tetrapeptide Arg-Leu-Tyr-Glu (RLYE) has been demonstrated to inhibit vascular endothelial growth factor-A (VEGF-A)-induced angiogenic signal cascades in human endothelial cells. nih.gov This highlights the potential for peptides containing the Arg-Leu motif to modulate receptor-specific signaling pathways.
Table 1: Summary of Cell-Based Signaling and Functional Assay Findings for this compound and its Components
| Assay Type | Cell Line/System | Key Findings | Signaling Pathway Implicated |
|---|---|---|---|
| Western Blot Analysis | Porcine Trophectoderm (pTr) Cells | Increased phosphorylation of RPS6K, RPS6, and EIF4EBP1 upon treatment with Arginine and Leucine. nih.govoup.comoup.com | MTOR-RPS6K-RPS6-EIF4EBP1 nih.govoup.com |
| Immunofluorescence | Porcine Trophectoderm (pTr) Cells | Abundant cytoplasmic pRPS6 protein in cells treated with Arginine, Leucine, and Glutamine. nih.gov | mTOR nih.gov |
| Blastocyst Implantation Assay | IVF-derived Mouse Blastocysts | Combination of Arginine and Leucine significantly increased implantation rate and integrin α5β1 expression. oup.com | Reactive Oxygen Species (ROS)-mediated integrin α5β1 expression oup.com |
| Yeast-based Cellular Signaling | CXCR4-specific S. cerevisiae | Arg-Leu-Arg motif in MIF is critical for functional interaction with and signaling through the CXCR4 receptor. nih.gov | CXCR4 signaling nih.gov |
| In vitro Angiogenesis Assay | Human Umbilical Vein Endothelial Cells (HUVECs) | Arg-Leu-Tyr-Glu (RLYE) inhibited VEGF-A-induced angiogenic signal cascades. nih.gov | VEGFR-2 nih.gov |
Cellular Proliferation and Apoptosis Assays
The influence of this compound and its constituent amino acids extends to the fundamental cellular processes of proliferation and apoptosis. Numerous studies have employed various assays to quantify these effects.
Cell proliferation assays have demonstrated that arginine and leucine stimulate the proliferation of porcine trophectoderm cells. nih.govoup.com Treatment with either arginine or leucine for four days resulted in an approximate 8.2-fold and 8.1-fold increase in cell numbers, respectively. oup.com This proliferative effect is significantly inhibited when combined with siRNAs for MTOR, RPTOR, or RICTOR, further cementing the role of the mTOR pathway in this process. nih.govoup.com In human breast cancer cells (MCF-7), arginine is essential for sustained growth, with a much higher requirement than leucine, suggesting its involvement in pathways beyond protein synthesis. portlandpress.com
Conversely, the withdrawal of leucine and arginine from culture media has been shown to negatively regulate trophectoderm cell outgrowth and proliferation. mdpi.com Starvation of arginine or leucine in murine embryonic stem cells induces a reversible cell cycle exit into a quiescent state, as assessed by Ki67 expression. biorxiv.org This quiescent state enhances resistance to certain cytotoxic stressors. biorxiv.org
Regarding apoptosis, the combination of arginine and leucine has been shown to have different effects compared to the individual amino acids. In mouse blastocysts, treatment with arginine alone increased apoptosis compared to the combination with leucine. oup.com In other contexts, L-arginine has been reported to inhibit apoptosis in various cell types, including C2C12 myotube cells, by activating signaling pathways such as SIRT1-AKT-Nrf2 and SIRT1-FOXO3a. nih.gov
Arginine starvation, on the other hand, can induce a unique form of cell death in certain cancer cells that is distinct from classical caspase-dependent apoptosis. pnas.org This process involves mitochondrial dysfunction and chromatin autophagy. pnas.org The Arg/N-end rule pathway, which involves the recognition of N-terminal amino acid residues like arginine and leucine, may also play a role in modulating apoptosis by targeting pro-apoptotic protein fragments for degradation. mdpi.com
Microcystin-leucine arginine (MC-LR), a toxin containing leucine and arginine, has been shown to promote the proliferation of colorectal cancer cells by activating the PI3K/Akt/Wnt/β-catenin pathway. spandidos-publications.com However, MC-LR can also induce apoptosis in other cell types, such as Sertoli cells, through the activation of caspase-3. researchgate.net
Table 2: Research Findings on Cellular Proliferation and Apoptosis
| Assay | Cell Line/System | Condition | Observed Effect | Key Pathway/Mechanism |
|---|---|---|---|---|
| Cell Proliferation Assay | Porcine Trophectoderm (pTr) Cells | Treatment with Arginine or Leucine | ~8-fold increase in cell number over 4 days. oup.com | mTOR pathway nih.govoup.com |
| Ki67 Staining (Flow Cytometry) | Murine Embryonic Stem Cells | Arginine or Leucine starvation | Reversible cell cycle exit (quiescence). biorxiv.org | Nutrient Sensing/mTOR biorxiv.org |
| Apoptosis Assay | Mouse Blastocysts | Arginine alone vs. Arginine with Leucine | Arginine alone increased apoptosis. oup.com | Not specified |
| Cell Viability/Apoptosis Assay | C2C12 Myotube Cells | LPS-induced stress + L-arginine | L-arginine suppressed ROS accumulation and apoptosis. nih.gov | SIRT1-AKT-Nrf2, SIRT1-FOXO3a nih.gov |
| Cell Death Analysis | Prostate Cancer CWR22Rv1 cells | Arginine starvation | Atypical cell death with features of autophagy. pnas.org | Mitochondrial dysfunction, Chromatin autophagy pnas.org |
| Cell Proliferation Assay | Colorectal Cancer Cells (SW620, HT29) | Treatment with Microcystin-leucine arginine (MC-LR) | Promoted cell proliferation. spandidos-publications.com | PI3K/Akt/Wnt/β-catenin spandidos-publications.com |
| Western Blot for Apoptosis Markers | Sertoli Cells | Treatment with Microcystin-leucine arginine (MC-LR) | Increased active caspase-3. researchgate.net | Caspase-3-dependent pathway researchgate.net |
Q & A
Basic Research Questions
Q. What established protocols ensure reproducible synthesis and characterization of Arg-Arg-Leu (RRL) peptides for tumor-targeting studies?
- Methodological Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry, followed by purification via reversed-phase HPLC (>95% purity threshold). Confirm structural integrity using MALDI-TOF mass spectrometry and validate binding specificity via competitive inhibition assays against VEGFR-2-expressing cells .
Q. How do researchers validate the specificity of this compound binding to tumor cells and neovascularization markers?
- Methodological Answer : Employ flow cytometry with fluorescently labeled RRL peptides to quantify binding to tumor cells (e.g., prostate or gastrointestinal cancer lines). Compare uptake in VEGFR-2-positive vs. VEGFR-2-knockdown cells to isolate receptor-specific interactions . Pair with immunohistochemistry on tumor xenograft sections to confirm colocalization with endothelial markers (CD31) .
Advanced Research Questions
Q. What methodological considerations are critical when designing in vivo biodistribution studies for radioiodinated this compound in tumor xenograft models?
- Methodological Answer :
- Animal Models : Use immunodeficient mice (e.g., nude or NSG) implanted with patient-derived xenografts (PDX) to mimic human tumor heterogeneity.
- Radiolabeling : Optimize iodination efficiency (e.g., Chloramine-T method for ¹³¹I labeling) and validate stability via serum incubation assays.
- Imaging : Perform SPECT/CT imaging at 1, 4, and 24 hours post-injection to track pharmacokinetics. Include blocking groups (excess unlabeled RRL) to confirm target specificity .
Q. How can researchers resolve discrepancies in reported binding affinities of this compound across tumor types or experimental models?
- Methodological Answer :
- Comparative Studies : Systematically test RRL binding in isogenic cell lines differing in VEGFR-2 expression levels.
- Meta-Analysis : Aggregate data from flow cytometry, autoradiography, and in vivo imaging to identify variables (e.g., receptor density, tumor microenvironment pH) influencing affinity .
- Contradiction Analysis : Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability and distinguish technical vs. biological outliers .
Q. What strategies optimize the integration of this compound-based imaging with other therapeutic modalities (e.g., anti-angiogenic drugs)?
- Methodological Answer :
- Co-Administration Studies : Pre-treat mice with bevacizumab (anti-VEGF) to assess RRL’s ability to detect residual neovascularization post-therapy.
- Multimodal Imaging : Combine ¹³¹I-RRL SPECT with MRI-based diffusion-weighted imaging (DWI) to correlate peptide uptake with tumor perfusion metrics .
- Pharmacokinetic Modeling : Use compartmental models to predict drug-peptide interactions and optimize dosing schedules .
Data Management & Reproducibility
Q. How should researchers archive and share datasets from this compound studies to comply with FAIR principles?
- Methodological Answer :
- Metadata Standards : Annotate raw SPECT/CT DICOM files with MIAME-compliant descriptors (e.g., tumor volume, injection dose).
- Repositories : Deposit in domain-specific databases (e.g., PRIDE for proteomics, OMERO for imaging).
- Version Control : Use Git or Dataverse to track protocol iterations and ensure reproducibility .
Ethical & Validation Considerations
Q. What steps ensure rigorous validation of this compound’s tumor-targeting efficacy in preclinical studies?
- Methodological Answer :
- Blinded Analysis : Assign image quantification to independent researchers unaware of treatment groups.
- Negative Controls : Include scrambled peptide analogs (e.g., Leu-Arg-Arg) to rule out nonspecific binding .
- Orthogonal Validation : Correlate SPECT uptake with ex vivo gamma counting of dissected tumors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
